2-(Di-tert-butylphosphanyl)pyridine

説明

2-(Di-tert-butylphosphanyl)pyridine is a reactive dialkylbiaryl phosphine ligand . It is known to catalyze carbon-nitrogen bond-forming reactions . It is also used in the coordination chemistry of gold catalysts .

Synthesis Analysis

The synthesis of 2-(Di-tert-butylphosphanyl)pyridine involves double deprotonation of 2,6-bis-(di-tert-butylphosphinomethyl)-pyridine with KCH2C6H5 . The synthesis is reminiscent of the Chichibabin reaction .Molecular Structure Analysis

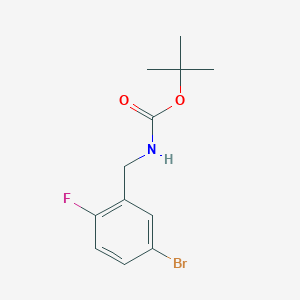

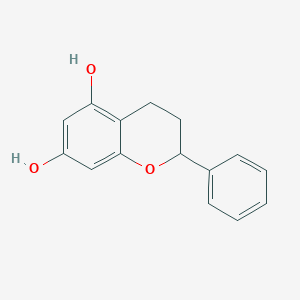

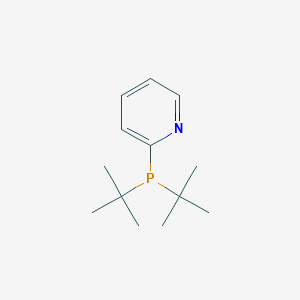

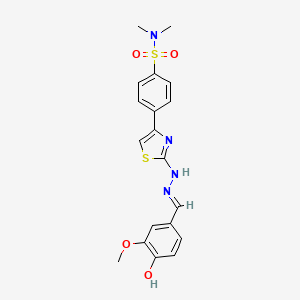

The molecular formula of 2-(Di-tert-butylphosphanyl)pyridine is C13H22NP . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 . The molecular weight is 223.3 .Chemical Reactions Analysis

2-(Di-tert-butylphosphanyl)pyridine is known to catalyze carbon-nitrogen bond-forming reactions . It is also involved in the coordination chemistry of gold catalysts .Physical And Chemical Properties Analysis

The molecular weight of 2-(Di-tert-butylphosphanyl)pyridine is 223.3 . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 .科学的研究の応用

Organic Synthesis

“2-(Di-tert-butylphosphanyl)pyridine” is used in organic synthesis. It’s a type of organophosphine ligand that can coordinate with transition metals, catalyzing organic reactions .

Stille Cross-Coupling Reaction

This compound is used as a bulky biaryl phosphine ligand in palladium-catalyzed Stille cross-coupling reactions . It facilitates the coupling of aryl halides and aryl trifluoromethanesulfonates with organotin compounds .

Amination Reaction

“2-(Di-tert-butylphosphanyl)pyridine” serves as a ligand in the amination of aryl halides and aryl trifluoromethanesulfonates . This process is crucial in the synthesis of various pharmaceuticals and fine chemicals .

Decarboxylative Cross-Coupling Reaction

This compound is used in the decarboxylative cross-coupling reaction of diaryl disulfides or diaryl diselenides with dialkoxybenzoic acids . This reaction is a useful method for the synthesis of biaryl compounds .

Intramolecular Hydrazination Reaction

“2-(Di-tert-butylphosphanyl)pyridine” is used in the intramolecular hydrazination of N-allyl-N-arylhydrazines to prepare stereoselective imidazolidinones .

Arylation Reaction

This compound is used in the regioselective arylation of olefins with aryl chlorides . This reaction is a key step in the synthesis of various biologically active compounds .

Synthesis of Unsaturated Lactone Polymers

“2-(Di-tert-butylphosphanyl)pyridine” is used in the cross-coupling reaction for the synthesis of unsaturated lactone polymers .

Regioselective O-Alkylation Reaction

This compound is used in the regioselective O-alkylation reaction . This reaction is important in the synthesis of various pharmaceuticals and fine chemicals .

作用機序

Target of Action

Similar compounds like 2,6-di-tert-butylpyridine have been used as proton trapping agents . This suggests that 2-(Di-tert-butylphosphanyl)pyridine might interact with protons or other positively charged entities within a biochemical system.

Mode of Action

It is known that pyridine derivatives can act as bases, accepting protons from the environment . The bulky tert-butyl groups on the pyridine ring might enhance the compound’s basicity by providing steric hindrance, making it easier for the compound to donate its lone pair of electrons .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical entities could influence the action, efficacy, and stability of 2-(Di-tert-butylphosphanyl)pyridine . For instance, a highly acidic environment might enhance its proton-accepting properties.

Safety and Hazards

特性

IUPAC Name |

ditert-butyl(pyridin-2-yl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIZZEPNUYUZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Di-tert-butylphosphanyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3268616.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B3268619.png)

![(1R,3S,5S,8aS)-1,3-Bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B3268642.png)